4-Isopropoxy-1H-pyrazole
Overview
Description
4-Isopropoxy-1H-pyrazole is a derivative of pyrazole, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
Pyrazole derivatives can be synthesized from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions . The yield of 1H-pyrazole-4-carboxylic increased from 70% reported in literature to 97.1% . Various methods for accessing the pyrazole moiety have been reported, including using transition-metal catalysts and photoredox reactions, employing one-pot multicomponent processes, novel reactants, and innovative reaction types .Molecular Structure Analysis
The molecular structure of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The electronegativity differences among the halogen substituents are not reflected in the H-bonded N(H)…N distances in the solid-state structures of pyrazole and its 4-halogenated derivatives .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives involve a variety of processes, including [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride, and oxidation employing bromine . Other reactions include dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility .Scientific Research Applications
DNA Binding and Cytotoxicity
A study synthesized a new series of bis-pyrazoles, which included derivatives with 4-Isopropoxy-1H-pyrazole. These compounds were investigated for their interaction with DNA and showed potential in in-vitro cytotoxicity studies against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines. Certain derivatives exhibited promising activity, highlighting their potential in cancer research (Reddy et al., 2017).
Synthesis and Functionalization
Another research focused on the synthesis of 4,5-dialkyl 1-isopropyl 3-isopropoxy-1H-pyrazole-1,4,5-tricarboxylate using Mitsunobu chemistry. This work provided a synthetic route to highly functionalized pyrazoles, demonstrating the versatility of this compound in chemical synthesis (Alizadeh & Acedi, 2005).
Biomedical Applications
A review on Pyrazolo[3,4-b]pyridines, closely related to this compound, discussed their synthesis and biomedical applications. These compounds have shown diverse biomedical applications, indicating the potential of this compound derivatives in this field (Donaire-Arias et al., 2022).
Role in Drug Synthesis and Activity
Research on 4,5-dihydro-1H-pyrazole, a scaffold similar to this compound, illustrated its importance in developing therapeutically active agents. The study highlighted how modifications to the pyrazole ring can result in diverse biological activities, which is relevant for derivatives of this compound (Alex & Kumar, 2014).
Safety and Hazards
4-Isopropoxy-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
Properties
IUPAC Name |
4-propan-2-yloxy-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRMTHIVUDIHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878821 | |
Record name | 4-ISOPROPOXYPYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14884-03-8 | |
Record name | 4-ISOPROPOXYPYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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